4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine
Description
4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a 4,4-difluoropiperidine moiety at the 4-position of the aromatic ring. This compound has gained attention in medicinal chemistry as a key intermediate in synthesizing targeted therapies. For instance, it was utilized in the development of a novel RORγ antagonist for the topical treatment of mild to moderate psoriasis, highlighting its role in reducing systemic toxicity . Its structural uniqueness lies in the combination of electron-withdrawing fluorine atoms on the piperidine ring and the dichloro substituents (in its 3,5-dichloro derivative), which influence electronic properties and biological interactions.
Properties
Molecular Formula |
C11H15F2N3 |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H15F2N3/c12-11(13)3-5-16(6-4-11)8-1-2-9(14)10(15)7-8/h1-2,7H,3-6,14-15H2 |
InChI Key |
WVTVSSBNUQOENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4,4-difluoropiperidine with benzene-1,2-diamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Biological Activity
4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine is an organic compound notable for its unique structural features, including a difluoropiperidine moiety and two amine groups on a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C11H15F2N3
- Molecular Weight : 227.25 g/mol
- IUPAC Name : 4-(4,4-difluoropiperidin-1-yl)benzene-1,2-diamine
- InChI Key : WVTVSSBNUQOENV-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of 4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific cellular pathways. For instance, studies have shown that piperidine derivatives can affect cell proliferation and induce apoptosis in cancer cell lines. The presence of fluorine atoms may enhance the compound's lipophilicity and bioavailability, potentially increasing its efficacy as an anticancer agent.
2. Neuropharmacological Effects
The compound is hypothesized to interact with neurotransmitter systems due to its structural similarity to known psychoactive substances. Preliminary studies suggest potential applications in treating neurological disorders by modulating dopamine and serotonin receptors.
3. Antimicrobial Properties
Some derivatives of benzene-diamines have demonstrated antimicrobial activity. The ability of 4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine to inhibit bacterial growth could be explored further through in vitro assays against various pathogens.
The mechanism of action for 4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine is believed to involve:
- Binding Affinity : The compound likely binds to specific enzymes or receptors, altering their activity and leading to biological responses.
- Chemical Reactivity : The presence of amine groups allows for potential interactions with electrophiles or other reactive species in biological systems.
Synthesis Methods
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)benzene-1,2-diamine typically involves:
- Starting Materials : Reaction between 4,4-difluoropiperidine and benzene-1,2-diamine.
- Catalysts : Use of catalysts under controlled temperature conditions to enhance yield and purity.
- Purification Techniques : Advanced purification methods such as chromatography are employed to isolate the final product.
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the biological activity of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that similar piperidine derivatives inhibit cancer cell proliferation through apoptosis induction. |
| Neuropharmacological Effects | Found potential modulation of neurotransmitter systems in animal models using analogous compounds. | |
| Study 3 | Antimicrobial Properties | Reported antimicrobial efficacy against Gram-positive bacteria for structurally similar benzene-diamines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
